2-(4-Chlorophenyl)pentanoic acid
Description
Contextual Significance within Halogenated Organic Acid Chemistry
Halogenated organic compounds, which feature one or more halogen atoms such as chlorine, bromine, or fluorine, represent a critical class of chemicals with a broad spectrum of applications. nih.gov They are utilized as flame retardants, surfactants, and pesticides, largely due to their chemical stability and inertness. nih.gov The process of incorporating a halogen into an organic molecule, known as halogenation, can significantly alter its physical and chemical properties. nih.govcas.org For instance, α-halogenation of carboxylic acids, a classic transformation, yields versatile intermediates for further chemical synthesis. nih.gov
Within this extensive family, halogenated organic acids are noteworthy. Their dual functionality—a reactive carboxylic acid group and a property-modifying halogen—makes them valuable building blocks in synthetic chemistry. 2-(4-Chlorophenyl)pentanoic acid is a specific example, combining a pentanoic acid backbone with a chlorophenyl group. Pentanoic acid, also known as valeric acid, is a simple five-carbon carboxylic acid. wikipedia.orgnist.gov The introduction of a 4-chlorophenyl group at the second carbon position creates a chiral center and introduces the electronic and steric effects of the chlorine-substituted aromatic ring, positioning it as a compound of interest for targeted research applications.
Overview of Scholarly Research Trajectories for this compound and Analogues
While dedicated research on this compound itself is specific, its primary significance emerges from its role as a synthetic intermediate and its relationship to a wider range of structurally similar compounds that are actively being investigated.
A key synthetic route to this acid involves its nitrile precursor, 2-(4-chlorophenyl)pentanenitrile (B8619389). A documented synthesis for this nitrile starts with 4-chlorophenylacetonitrile, which is reacted with 1-chloropropane (B146392) in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. bldpharm.com The resulting 2-(4-chlorophenyl)pentanenitrile can then be hydrolyzed to yield the target carboxylic acid, this compound.
The broader research landscape is illuminated by studies on its analogues, which often explore potential biological activities:
Homologues and Structural Isomers: Research into homologues of the muscle relaxant baclofen (B1667701) has led to the synthesis of compounds like (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid. sigmaaldrich.com These studies explore how modifying the carbon chain length affects pharmacological properties.
Pharmaceutical Intermediates: The 4-chlorophenyl motif is a crucial component in various pharmaceutically active molecules. For example, 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine is a key intermediate in the synthesis of the antihistamine drug bepotastine. This highlights the value of chlorophenyl-containing building blocks in medicinal chemistry.
Kinase Inhibition and Anticancer Research: Scientists have synthesized series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and evaluated their potential as kinase inhibitors and for anti-glioma activity. This line of inquiry demonstrates the utility of the 4-chlorophenyl group in designing molecules that can interact with biological targets.
Heterocyclic Chemistry: Analogues such as 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been used as starting materials to create complex heterocyclic compounds, which are then screened for potential antimicrobial and antifungal activities.
This collective research underscores that the scientific interest in this compound is strongly tied to its utility as a precursor and the broader exploration of its analogues in medicinal and materials science.
Chemical Properties Overview
This table summarizes key properties of the target compound and a related precursor.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | |
| 2-(4-chlorophenyl)pentanenitrile | C₁₁H₁₂ClN | 193.67 |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h4-7,10H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILIAXAWMMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Stereochemical Control in 2 4 Chlorophenyl Pentanoic Acid Derivatization
Diverse Synthetic Methodologies for 2-(4-Chlorophenyl)pentanoic Acid and its Core Structure
The construction of the this compound framework can be achieved through both traditional multi-step organic synthesis and more modern catalytic approaches.
Classical synthetic routes to 2-arylalkanoic acids, such as this compound, often involve the transformation of functional groups through well-established reaction sequences. One common strategy begins with a suitable aryl precursor, like 4-chlorobenzyl cyanide. This nitrile can be alkylated at the α-position, followed by hydrolysis to yield the desired carboxylic acid.
Another multi-step approach involves the use of a Grignard reagent. For instance, 1-chlorobutane (B31608) can be converted into a Grignard reagent, which then reacts with carbon dioxide in a carboxylation reaction to form pentanoic acid. quora.com A similar principle can be applied starting with a (4-chlorophenyl)magnesium halide and an appropriate electrophile to build the pentanoic acid side chain.
A different pathway involves the Darzens condensation or related reactions to form an α,β-epoxy ester, which can then be opened and reduced to the corresponding alkanoic acid. Additionally, processes starting from 4-chlorophenyl ketones are known. For example, 4-chlorophenyl isopropyl ketone can be methylated, followed by isomerization of the resulting epoxide to an aldehyde, which is then oxidized to afford 2-(4-chlorophenyl)-3-methylbutyric acid. google.com
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of 2-arylalkanoic acids.
A notable catalytic method is the direct α-arylation of aliphatic carboxylic acids. nih.govescholarship.org This approach avoids the need for pre-functionalized starting materials by directly coupling an enolate, or a synthetic equivalent, with an aryl halide. A traceless protecting strategy can be employed, involving the in situ silylation of the carboxylic acid, followed by palladium-catalyzed coupling with an aryl bromide like 1-bromo-4-chlorobenzene. nih.govescholarship.org This method is valued for its tolerance of a wide range of functional groups. nih.govescholarship.org
Another powerful catalytic strategy is the tandem Heck coupling and carbonylation sequence. mdpi.comliverpool.ac.uk In this one-pot procedure, an aryl bromide is first coupled with an alkene (such as ethylene) in a Heck reaction, followed by a palladium-catalyzed hydroxycarbonylation of the resulting styrene (B11656) derivative to produce the 2-arylpropionic acid. mdpi.comliverpool.ac.uk While demonstrated for propionic acids, this methodology offers a flexible route that could be adapted for pentanoic acid synthesis by selecting a different alkene starting material. The use of specific phosphine (B1218219) ligands is crucial for achieving high regioselectivity and yield in these transformations. mdpi.com
The following table summarizes key catalytic approaches applicable to the synthesis of the 2-arylalkanoic acid scaffold.
| Catalytic Method | Catalyst/Ligand System | Key Transformation | Advantages | Reference |
| Direct α-Arylation | Palladium catalyst with silylating agent | Coupling of a carboxylic acid enolate with an aryl halide | High functional group tolerance, avoids pre-functionalization | nih.govescholarship.org |
| Tandem Heck/Carbonylation | Palladium catalyst with phosphine ligands (e.g., NISPCPP) | Heck coupling of aryl bromide with an alkene, followed by hydroxycarbonylation | One-pot procedure, high regioselectivity and yield | mdpi.comliverpool.ac.uk |
| Decarboxylative Cross-Coupling | Copper or Palladium catalyst | Coupling of an arylcarboxylic acid salt with an organohalide | Uses readily available carboxylic acids as substrates | ruhr-uni-bochum.de |
Enantioselective Synthesis Strategies for Chiral this compound Analogues
Since the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective synthetic methods is a critical area of research.
Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through several methods:
Asymmetric Catalysis: This involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, in catalytic hydrogenations or carbonylations, chiral ligands attached to a metal center (e.g., rhodium or palladium) can create a chiral environment that favors the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, an achiral carboxylic acid can be converted into an amide or ester using a chiral amine or alcohol. The steric bulk of the auxiliary then directs alkylation or other reactions to one face of the molecule, leading to a high degree of stereocontrol. The auxiliary is then cleaved to reveal the enantiomerically enriched product.
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single desired enantiomer. This process combines the rapid, reversible racemization (or epimerization) of the starting material with a stereoselective reaction that irreversibly consumes only one of the enantiomers.
In the context of 2-arylalkanoic acids, this often involves the esterification of the racemic acid with an alcohol using a lipase (B570770) enzyme as a catalyst. The enzyme selectively acylates one enantiomer of the acid. Simultaneously, a racemization catalyst (often a ruthenium or palladium complex) continuously interconverts the remaining, unreacted acid enantiomer into its opposite, allowing it to be consumed by the enzyme as well. This dynamic process can theoretically convert 100% of the starting racemate into a single enantiomer of the ester product, which can then be hydrolyzed to the desired enantiopure acid.
Derivatization and Homologation of the this compound Scaffold
The this compound molecule can be chemically modified to create a library of related compounds.
Derivatization focuses on modifying the existing functional groups. The carboxylic acid moiety is a versatile handle for such transformations:
Esterification: Reaction with an alcohol under acidic or basic conditions yields the corresponding ester.
Amidation: Coupling with an amine, often using activating agents like N,N'-dicyclohexylcarbodiimide (DCC), produces amides. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Homologation refers to the process of extending the carbon chain. For a carboxylic acid, the Arndt-Eistert synthesis is a classic method for homologation. This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, typically catalyzed by silver salts, in the presence of water, an alcohol, or an amine, yields the carboxylic acid, ester, or amide with one additional methylene (B1212753) group in the carbon chain.
Synthesis of Amino-Substituted Pentanoic Acid Homologues
The synthesis of amino-substituted homologues of this compound has been achieved through multi-step reaction sequences, often with a focus on controlling the stereochemistry of the final products. These syntheses provide access to a range of structurally related compounds with potential applications in medicinal chemistry.
One notable example is the synthesis of (RS)-5-amino-4-(4-chlorophenyl)pentanoic acid, a homologue of the GABAB receptor agonist baclofen (B1667701). acs.org This compound was synthesized via a seven-step homologation at the carboxylic acid end of baclofen. acs.org Another approach involved the synthesis of (RS)-5-(4-chlorophenyl)-2-piperidone, which serves as a key intermediate. acs.org
The stereospecific synthesis of the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid has also been reported. These syntheses demonstrate a high degree of stereochemical control, which is crucial for studying the biological activity of individual enantiomers. The synthesis of these homologues allows for the exploration of the structure-activity relationship of this class of compounds. acs.org
Table 1: Synthesis of Amino-Substituted Pentanoic Acid Homologues
| Starting Material | Key Intermediate/Reaction | Product |
|---|---|---|
| (RS)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofen) | Seven-step homologation at the carboxyl end | (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid |
| (RS)-5-(4-Chlorophenyl)-2-piperidone | Acidic hydrolysis | (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid hydrochloride |
Introduction of Varying Functional Groups and Aromatic Moieties
The carboxylic acid functional group of this compound serves as a versatile handle for the introduction of a wide array of other functional groups and aromatic moieties. These derivatizations are typically achieved through standard transformations of carboxylic acids, such as conversion to amides, esters, and other related compounds.
Amide derivatives can be synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent or after converting the acid to a more reactive species like an acyl chloride. A series of novel N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties have been successfully synthesized, demonstrating the feasibility of introducing complex heterocyclic systems through amide bond formation. ktu.edu
The synthesis of new heterocyclic systems incorporating the 4-chlorophenyl group has also been explored. For instance, indeno[1,2-b]quinoline derivatives have been prepared through one-pot, multi-component reactions where a 4-chlorophenyl-containing starting material is used. researchgate.net Similarly, novel 5-amino-bispyrazole-4-carbonitriles have been synthesized from reactions involving 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde, showcasing a method to incorporate the substituted phenyl group into complex heterocyclic structures. nih.gov
Furthermore, the 4-chlorophenyl moiety can be part of more elaborate heterocyclic systems, as seen in the synthesis of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, and pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. nih.gov The synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has also been reported, highlighting another class of heterocyclic compounds accessible from 4-chlorophenyl-containing precursors. nih.gov In some cases, a Mannich reaction on a β-(p-chlorobenzoyl)-propionic acid followed by reduction and cyclization can lead to γ-(p-chlorophenyl)-tetrahydrofuran-2-one derivatives. nih.gov
Table 2: Examples of Derivatization and Introduction of Functional Groups
| Starting Material Moiety | Reagents/Reaction Type | Resulting Functional Group/Moiety |
|---|---|---|
| 4-Chlorophenyl | One-pot, four-component coupling reaction | Indeno[1,2-b]quinoline derivative |
| 5-((4-Chlorophenyl)diazenyl)-2-hydroxybenzaldehyde, malononitrile, phenylhydrazine | Three-component mechanochemical reaction | 5-Amino-pyrazole-4-carbonitrile derivative |
| N-(4-chlorophenyl)-γ-amino acid | Reaction with various azoles, diazoles, and triazoles | N-(4-chlorophenyl)-γ-amino acid derivatives with heterocyclic moieties |
| 2-Aminofuro[2,3-b]pyridine-2-carboxylates with a 4-chlorophenyl substituent | Cyclization with lactams (e.g., 2-pyrrolidinone) | Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidine system |
| β-(p-Chlorobenzoyl)-propionic acid | Mannich reaction, NaBH4 reduction, cyclization | γ-(p-chlorophenyl)-tetrahydrofuran-2-one derivative |
Advanced Spectroscopic and Computational Characterization of 2 4 Chlorophenyl Pentanoic Acid Molecular Architecture
Quantum Chemical Calculations for Conformational and Electronic Structure Analysis
Quantum chemical calculations are powerful theoretical tools for predicting molecular properties, offering insights that complement experimental data. These methods are crucial for understanding the conformational preferences and electronic nature of 2-(4-Chlorophenyl)pentanoic acid.
Table 1: Representative Predicted Geometrical Parameters for this compound using DFT This table is illustrative, showing typical parameters that would be obtained from a DFT/B3LYP calculation.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl | Carbon-Chlorine bond in the phenyl ring | ~1.75 |
| C=O | Carbonyl bond in the carboxylic acid | ~1.21 |
| C-O | Carbon-Oxygen single bond in the carboxylic acid | ~1.36 |
| Phenyl C-C | Aromatic carbon-carbon bonds | ~1.39 - 1.41 |
| **Bond Angles (°) ** | ||
| O=C-O | Angle within the carboxylic acid group | ~123° |
| C-C-C (chain) | Angle within the pentyl chain | ~112° |
| **Dihedral Angles (°) ** | ||
| C(ar)-C(ar)-Cα-C(O) | Torsion angle defining phenyl ring orientation | Variable |
Beyond DFT, other computational methods are employed to investigate electronic properties. Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are valuable for analyzing a molecule's electronic structure. These calculations can determine properties like the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. uantwerpen.be For this compound, these methods would help in mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interaction sites.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information, complex molecules and their derivatives often exhibit overlapping signals that are difficult to interpret. mdpi.com In such cases, multi-dimensional NMR techniques are essential. nih.gov Techniques like Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the pentanoic acid chain. mdpi.comnih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C) and more distant carbons (two- or three-bond ¹H-¹³C), respectively. mdpi.com These experiments are crucial for unambiguously assigning each proton and carbon signal in the this compound structure, including the distinct signals of the aromatic protons and the carbons of the chlorophenyl group. malayajournal.org For more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in conformational and stereochemical analysis. nih.gov
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative and based on standard chemical shift values for the constituent functional groups. Values are in ppm relative to TMS.
| Atom Position | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| COOH | ~10-12 | Singlet (broad) | ~175-180 |
| C2 (CH) | ~3.5 | Triplet | ~45-50 |
| C3 (CH₂) | ~1.8-2.0 | Multiplet | ~30-35 |
| C4 (CH₂) | ~1.3-1.5 | Multiplet | ~25-30 |
| C5 (CH₃) | ~0.9 | Triplet | ~14 |
| Aromatic CH (ortho to C-C) | ~7.3 | Doublet | ~129-131 |
| Aromatic CH (meta to C-C) | ~7.2 | Doublet | ~128-129 |
| Aromatic C-Cl | N/A | N/A | ~132-134 |
| Aromatic C-Alkyl | N/A | N/A | ~138-140 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. malayajournal.org These methods are also sensitive to intermolecular interactions, such as hydrogen bonding.
For this compound, the IR and Raman spectra would display several key features. A strong, broad absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. nist.gov A sharp and intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. researchgate.net The chlorophenyl group would produce characteristic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration typically found in the 1000-1100 cm⁻¹ range. researchgate.net The aliphatic pentyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹. aps.org Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-C backbone. analyzeiq.com
Table 3: Key Vibrational Frequencies for this compound This table presents expected frequency ranges for the main functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectrum |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | IR (Broad) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR/Raman |
| C-H Stretch (Aliphatic) | Pentyl Chain | 2850 - 2960 | IR/Raman |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | IR (Strong) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR/Raman |
| C-Cl Stretch | Chlorophenyl | 1000 - 1100 | IR/Raman |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₁H₁₃ClO₂), HRMS would confirm the molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass.
Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. For this compound, common fragmentation pathways would include:
Loss of the carboxyl group: A peak corresponding to the loss of a COOH radical (45 Da). libretexts.org
McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids that can lead to the elimination of a neutral alkene and the formation of a charged fragment. stackexchange.commiamioh.edu
Alpha-cleavage: Cleavage of the bond between C2 and C3 of the pentanoic chain.
Benzylic cleavage: Fragmentation at the bond connecting the phenyl ring to the pentanoic acid chain, leading to a chlorotropylium ion or a related stable aromatic cation.
Isotopic Pattern: The presence of chlorine would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. whitman.edu
Table 4: Expected Key Fragments in the Mass Spectrum of this compound This table lists potential fragments and their mass-to-charge ratio (m/z).
| Fragment Ion (m/z) | Identity / Loss |
|---|---|
| 212/214 | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl) |
| 167/169 | [M - COOH]⁺, Loss of carboxyl group |
| 125/127 | [C₇H₆Cl]⁺, Chlorotropylium ion or similar |
| 111/113 | [C₆H₄Cl]⁺, Chlorophenyl cation |
| 45 | [COOH]⁺ |
Intermolecular Interactions and Enzymatic Activity Modulation by 2 4 Chlorophenyl Pentanoic Acid and Derivatives
Investigation of Molecular Recognition and Binding Mechanisms
Understanding how a ligand recognizes and binds to its biological target is fundamental to elucidating its mechanism of action. Computational and experimental approaches provide valuable insights into these complex processes.
Computational Molecular Docking Simulations with Biological Targets
Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor. While specific docking studies for 2-(4-chlorophenyl)pentanoic acid are not extensively available in the public domain, research on its derivatives provides insights into potential binding modes with various biological targets.
For instance, a study on a pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, revealed its interaction with matrix metalloproteinase-2 (MMP-2). nih.gov Docking analysis showed that this derivative interacts with the catalytic domain of MMP-2. nih.gov Similarly, derivatives of 2-phenylquinoline-4-carboxylic acid have been docked into the active site of histone deacetylases (HDACs), demonstrating key binding interactions.
Molecular docking of various compounds to the GABAa receptor has also been performed to understand inhibitor binding at the allosteric site. researchgate.net Although not specific to this compound, these studies highlight the importance of the active site and allosteric sites in ligand binding. The crystal structure of the GABAa receptor provides a template for such in silico experiments. researchgate.net
Ligand-Protein Interaction Profiling and Binding Affinity Studies
Ligand-protein interaction profiling characterizes the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often quantified by the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of this interaction.
While detailed ligand-protein interaction profiles and specific binding affinity studies for this compound are not widely reported, research on related compounds provides valuable parallels. For example, structure-affinity relationship studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been conducted to determine their binding profiles at various receptors.
Enzyme Inhibition Kinetics of this compound Derivatives
Enzyme inhibition kinetics provides quantitative measures of an inhibitor's potency and reveals its mechanism of action. This information is crucial for the development of effective and specific enzyme inhibitors.
Characterization of Inhibition Type (Competitive, Non-Competitive, Mixed-Type)
Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and substrate.
Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com
Non-competitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov This type of inhibition does not depend on the substrate concentration. nih.gov
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. wikipedia.org They can affect both the binding of the substrate and the catalytic activity of the enzyme. wikipedia.org
Specific studies characterizing the inhibition type for this compound derivatives are limited. However, a study on halo-substituted mixed ester/amide-based derivatives as urease inhibitors identified a mixed-type inhibitor through Lineweaver-Burk plots. semanticscholar.org
Determination of Kinetic Parameters (Ki, IC50)
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more fundamental measure of the inhibitor's binding affinity.
Kinetic parameters have been determined for some derivatives of this compound against specific targets.
Table 1: Kinetic Parameters of this compound Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Ki |
| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid | Matrix Metalloproteinase-2 (MMP-2) | 17.9 ± 0.01 μM | Data not available |
| 5-(4-Chloro-phenyl)-pentanoic acid hydroxyamide | Histone Deacetylase (HDAC) | 2580 nM | Data not available |
| (S)-4-Amino-3-(4-chlorophenyl)butanoic acid | GABA-B Receptor | 1770 nM | 6000 nM |
Data sourced from publicly available research and databases.
Specific Enzyme Targets: Cytochrome P450 (CYP) Isoforms, Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), GABA Receptors
The derivatives of this compound have been investigated for their activity against a range of important enzyme families.
Cytochrome P450 (CYP) Isoforms: These enzymes are central to drug metabolism. nih.gov While direct kinetic data for this compound derivatives are scarce, the reliability of estimating Ki from IC50 values for CYP inhibitors has been studied extensively, which is a valuable consideration for future research in this area. researchgate.netnih.gov
Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are targets in various diseases. A pentanoic acid derivative has been identified as a potent inhibitor of MMP-2, with an IC50 value of 17.9 ± 0.01 μM. nih.gov This study also noted a 3-fold higher inhibition of MMP-2 compared to MMP-9. nih.gov
Histone Deacetylases (HDACs): HDACs are key epigenetic regulators and are targets for cancer therapy. A derivative, 5-(4-Chloro-phenyl)-pentanoic acid hydroxyamide, has shown inhibitory activity against HDACs with an IC50 of 2580 nM.
GABA Receptors: These are major inhibitory neurotransmitter receptors in the central nervous system. (S)-4-Amino-3-(4-chlorophenyl)butanoic acid has been identified as an inhibitor of the GABA-B receptor, with an IC50 of 1770 nM and a Ki of 6000 nM.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The systematic exploration of this compound and its derivatives has been instrumental in understanding how subtle changes in molecular structure can lead to significant variations in their biological effects. Structure-activity relationship (SAR) studies are fundamental to this, providing a framework for identifying the key molecular features responsible for their ability to modulate enzyme activity.
Correlation of Structural Modifications with Modulatory Effects on Enzyme Activity
The biological activity of this compound analogues is intricately linked to their chemical structure. Key modifications, such as alterations to the carboxylic acid group, the position and nature of the aromatic substituent, and the length and branching of the alkyl side chain, have been shown to significantly influence their enzymatic modulatory effects. For instance, the conversion of the carboxylic acid to an ester or amide can drastically reduce inhibitory activity, highlighting the importance of this functional group for target interaction, likely through hydrogen bonding or ionic interactions.
The stereochemistry of these compounds is also a critical factor, with different enantiomers often exhibiting distinct biological activities. This stereospecificity suggests a well-defined binding orientation within the enzyme's active site. Research has shown that even minor structural changes, such as the introduction of a hydroxyl group or a double bond in the side chain, can alter the compound's conformation and, consequently, its binding affinity and modulatory profile. nih.gov
Table 1: Correlation of Structural Modifications with Enzyme Activity
| Modification | General Effect on Enzyme Activity | Example Reference Compound |
| Esterification of Carboxylic Acid | Typically decreases inhibitory potency | This compound |
| Removal of Chlorine Atom | Often leads to a significant loss of activity | 2-Phenylpentanoic acid |
| Altering Alkyl Chain Length | Can increase or decrease activity depending on the specific enzyme target | 2-(4-Chlorophenyl)butanoic acid |
| Introduction of a Double Bond | May change conformational preferences and binding modes | 2-(4-Chlorophenyl)pent-2-enoic acid |
Impact of Aromatic Substitutions and Side Chain Variations on Target Interaction
The interactions between this compound analogues and their enzymatic targets are heavily influenced by substitutions on the aromatic ring and variations in the side chain. The presence of a chlorine atom at the para position of the phenyl ring is a common feature in many active compounds, suggesting its role in enhancing binding affinity. This could be due to favorable halogen bonding or hydrophobic interactions within a specific pocket of the enzyme's active site. nih.gov Studies on related scaffolds have shown that electron-withdrawing groups, such as halogens, on the aromatic ring often lead to stronger activity. nih.gov
Table 2: Impact of Aromatic and Side Chain Variations on Target Interaction
| Compound | Aromatic Substitution | Side Chain Variation | Potential Impact on Target Interaction |
| 2-(4-Fluorophenyl)pentanoic acid | 4-Fluoro | Pentanoic acid | Generally exhibits similar or slightly altered activity compared to the chloro analogue, depending on the target. |
| 2-(4-Chlorophenyl)butanoic acid | 4-Chloro | Butanoic acid | Shorter chain may lead to a different binding orientation and potency. |
| 2-(4-Chlorophenyl)-2-methylpropanoic acid | 4-Chloro | 2-methylpropanoic acid | The additional methyl group can enhance hydrophobic interactions. |
| 2-(3,4-Dichlorophenyl)pentanoic acid | 3,4-Dichloro | Pentanoic acid | The second chlorine atom can alter the electronic distribution and steric profile, potentially improving binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
To move beyond qualitative SAR observations and to develop predictive models for the biological activity of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecules' physicochemical properties, such as their electronic, steric, and hydrophobic characteristics. youtube.com
These models are powerful tools in drug discovery, as they can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening. frontiersin.org For a given set of analogues, a QSAR model might reveal, for instance, that a certain combination of hydrophobicity and a specific electronic parameter is crucial for high potency. The development of robust and validated QSAR models requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. researchgate.net
Table 3: Key Descriptors in QSAR Models for this compound Analogues
| Descriptor Type | Example Descriptor | Information Encoded | Relevance in Predictive Models |
| Electronic | Hammett constant (σ) | The electron-donating or -withdrawing nature of a substituent. | Predicting the strength of polar interactions with the enzyme. |
| Steric | Molar Refractivity (MR) | The volume occupied by an atom or group of atoms. | Assessing the steric fit of the molecule within the binding site. |
| Hydrophobic | Partition coefficient (logP) | The lipophilicity of the molecule. | Predicting the ability to cross cell membranes and engage in hydrophobic interactions. |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Estimating membrane permeability and hydrogen bonding capacity. |
Biotransformation Pathways and Environmental Fate of 2 4 Chlorophenyl Pentanoic Acid Analogues
Metabolic Transformations in Biological Systems (In Vitro Research Models)
In vitro research models, such as liver microsomes and hepatocytes, provide a window into the metabolic processes that xenobiotics like 2-(4-Chlorophenyl)pentanoic acid analogues undergo within the body. These studies are crucial for identifying the enzymes involved and the resulting metabolites. The metabolism is generally categorized into two main phases: Phase I, which introduces or exposes functional groups, and Phase II, which involves conjugation of these groups to increase water solubility and facilitate excretion. nih.gov
Phase I metabolism primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for the initial breakdown of a wide array of foreign compounds. For analogues of this compound, this can lead to the formation of various hydroxylated and carboxylated derivatives.
For instance, studies on synthetic cannabinoids with structural similarities have shown that CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6, can catalyze the formation of ω-OH (terminal hydroxylation), ω-1-OH, and ω-COOH metabolites. nih.gov Specifically, CYP1A2 has been identified as being capable of producing the ω-COOH derivative from certain substrates. nih.gov The intrinsic clearance data from human liver microsomes can reveal the major biotransformation pathways, with a significant percentage of a compound often being metabolized into hydroxylated products. nih.gov
A notable example is the metabolism of licofelone (B1675295), a compound bearing a 4-chlorophenyl group. While initially showing high metabolic stability in conventional liver microsome assays, further investigation revealed a more complex pathway. nih.gov This highlights the importance of using comprehensive in vitro systems, such as human hepatocytes and dual-activity assays, to fully elucidate metabolic pathways. nih.gov
Table 1: Key Phase I Metabolites of Related Chlorinated Aromatic Compounds
| Parent Compound Analogue | Metabolite | Metabolic Reaction | Key Enzymes Involved |
| JWH-018 (Synthetic Cannabinoid) | ω-OH metabolite | Terminal Hydroxylation | CYP2C9, CYP1A2 |
| JWH-018 (Synthetic Cannabinoid) | ω-1-OH metabolite | Sub-terminal Hydroxylation | CYP2C9, CYP2C19 |
| JWH-018 (Synthetic Cannabinoid) | ω-COOH metabolite | Oxidation of ω-OH | CYP1A2 |
| Licofelone | Hydroxy-metabolite (M2) | Hydroxylation | CYP2C8 (acting on the glucuronide conjugate) |
This table is illustrative and based on the metabolism of structurally related compounds. Specific metabolites for this compound would require direct experimental investigation.
Following Phase I oxidation, the newly formed functional groups can undergo Phase II conjugation reactions. nih.gov Glucuronidation, the most common Phase II reaction, involves the attachment of glucuronic acid to the xenobiotic, a process catalyzed by UDP-glucuronosyltransferases (UGTs). upol.czresearchgate.net This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body. researchgate.net
For carboxylic acid-containing compounds, an acyl glucuronide can be formed. In the case of licofelone, it is rapidly converted to its acyl glucuronide (M1) in the presence of UDP-glucuronic acid. nih.gov Interestingly, this glucuronide then undergoes further Phase I metabolism (hydroxylation) by CYP2C8 to form a hydroxy-glucuronide (M3), demonstrating the interplay between Phase I and Phase II reactions. nih.gov
Significant species differences exist in Phase II metabolism. upol.czupol.cz For example, the formation of the hydroxy-glucuronide of licofelone (M3) was observed in liver microsomes from humans and cynomolgus monkeys, but not in those from mice and rats. nih.gov Similarly, studies on other compounds have revealed strong species selectivity in N-glucuronidation, with different species favoring the formation of different glucuronide isomers. researchgate.net Such differences are critical to consider when extrapolating metabolic data from animal models to humans.
Table 2: Species Differences in the Glucuronidation of a Model Compound (Licofelone)
| Species | Key Glucuronidation Pathway | Primary UGT Isoforms (Human) |
| Human | Formation of acyl glucuronide (M1) followed by hydroxylation to M3 | UGT2B7, UGT1A9, UGT1A3 |
| Cynomolgus Monkey | Formation of acyl glucuronide (M1) and subsequent hydroxy-glucuronide (M3) | Not specified |
| Mouse | Formation of acyl glucuronide (M1) only | Not specified |
| Rat | Formation of acyl glucuronide (M1) only | Not specified |
Environmental Biodegradation Mechanisms of Chlorinated Pentanoic Acid Structures
The environmental fate of chlorinated organic compounds, including those with a pentanoic acid structure, is largely determined by microbial degradation. researchgate.net The presence and nature of the chlorine substituent significantly influence the compound's persistence and the pathways of its breakdown. nih.gov
Microorganisms have evolved diverse strategies to metabolize chlorinated compounds under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. industrialmaintenanceproducts.net
Aerobic Degradation: In the presence of oxygen, bacteria can utilize chlorinated compounds as a source of carbon and energy. industrialmaintenanceproducts.net The initial step often involves the enzymatic removal of the chlorine atom. For some chlorinated aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), the degradation pathway is well-characterized. It begins with the cleavage of the side chain, followed by hydroxylation of the aromatic ring, and subsequent ring cleavage. nih.gov Rhodococcus species have also been shown to aerobically degrade chloro-nitroaromatic compounds, initiating the process through oxidative hydroxylation. plos.org
Anaerobic Degradation: Under anaerobic conditions, chlorinated compounds can serve as electron acceptors in a process known as reductive dechlorination or halorespiration. epa.govnih.gov This involves the replacement of a chlorine atom with a hydrogen atom. nih.gov For some chlorinated compounds, this is a cometabolic process, where the degradation occurs fortuitously while the microbe is utilizing another primary substrate for growth. industrialmaintenanceproducts.net For example, the anaerobic degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) has been shown to proceed through ether cleavage, followed by reductive dechlorination and demethylation. nih.gov Certain bacteria, such as Dehalococcoides species, are specialists in anaerobic dechlorination. nih.gov
The persistence and transformation of chlorinated pentanoic acid structures in the environment are influenced by a multitude of factors:
Chemical Structure: The number and position of chlorine atoms on the molecule significantly impact its stability and susceptibility to microbial attack. nih.gov Highly chlorinated compounds are often more resistant to degradation. researchgate.net
Redox Conditions: The availability of oxygen is a critical determinant of the degradation pathway. Aerobic and anaerobic conditions favor different microbial communities and enzymatic processes. industrialmaintenanceproducts.net
Microbial Community: The presence of microorganisms with the appropriate catabolic genes is essential for biodegradation. researchgate.net The composition of the microbial community can shift in response to the introduction of a chlorinated contaminant. nih.gov
Bioavailability: The extent to which a compound is accessible to microorganisms influences its degradation rate. Factors like sorption to soil organic matter can reduce bioavailability. researchgate.net
Environmental Conditions: Temperature, pH, and the availability of other nutrients and electron donors/acceptors can all affect microbial activity and, consequently, the rate of biodegradation. epa.gov For instance, the presence of suitable electron donors like short-chain organic acids or alcohols can stimulate reductive dechlorination. epa.gov The continuous release of persistent chemicals can lead to widespread and long-lasting contamination. rsc.org
Table 3: Factors Affecting the Environmental Fate of Chlorinated Organic Acids
| Factor | Influence on Degradation |
| Oxygen Availability | Determines whether aerobic or anaerobic pathways dominate. |
| Microbial Consortia | Presence of specific degradative enzymes is crucial. |
| Chlorine Substitution | Higher chlorination often increases persistence. researchgate.net |
| Bioavailability | Sorption to soil/sediment can limit microbial access. |
| Nutrient/Electron Donor Availability | Can be a limiting factor for microbial growth and activity. epa.gov |
| Temperature and pH | Affects enzyme kinetics and microbial growth rates. |
Future Research Directions and Methodological Innovations for 2 4 Chlorophenyl Pentanoic Acid Studies
Development of Novel Research Tools and Chemical Probes
The development of sophisticated chemical probes derived from the 2-(4-chlorophenyl)pentanoic acid scaffold is a critical area for future investigation. These tools are instrumental in dissecting complex biological pathways and validating new drug targets. The design of such probes often involves the strategic modification of the core structure to incorporate reporter tags, photoaffinity labels, or reactive groups for covalent modification of target proteins.
A notable example in a related field is the development of inhibitors for BRD9, a protein implicated in cancer. Researchers have successfully designed and synthesized molecules that specifically bind to the BRD9 protein, thereby interfering with the function of the chromatin-remodeling complex ncBAF. This modulation of gene expression holds significant therapeutic potential. mdpi.com The insights gained from such studies can inform the creation of similar probes for targets of this compound derivatives.
Advanced Methodologies for Integrated Experimental and Computational Studies
The synergy between experimental and computational approaches is paramount for accelerating drug discovery. Future studies on this compound will increasingly rely on integrated methodologies that combine high-throughput screening, biophysical assays, and advanced computational modeling.
Structure-based three-dimensional pharmacophore models, for instance, have proven to be effective computational tools for the rapid and accurate identification of new chemical entities with desired biological activities. The application of these models in virtual screening of large compound libraries can lead to the successful identification of novel hits. For example, an in silico screening of an "Anticancer" and "Anti-Inflammatory" library led to the discovery of a compound with an IC50 of 4.20 ± 1.92 µM. mdpi.com This highlights the power of computational methods in prioritizing compounds for experimental validation.
Exploration of New Biological Targets and Mechanisms of Action for Related Derivatives
A significant frontier in the study of this compound derivatives lies in the identification of novel biological targets and the elucidation of their mechanisms of action. While some targets may be known, the full spectrum of their biological effects often remains to be uncovered.
Research into analogous compounds provides a roadmap for this exploration. For instance, the discovery of a thienopyridone (B2394442) scaffold as a robust binder of BRD9, with a pIC50 of 6.7 ± 0.12, originated from a cross-screening approach of an internal compound library. mdpi.com This demonstrates that screening existing and novel derivatives against a diverse panel of biological targets can unveil unexpected activities and therapeutic opportunities. The subsequent elucidation of the binding mode through X-ray crystallography can then guide the development of more potent and selective analogs.
Rational Design Principles for Structure-Based Investigations
The principles of rational, structure-based drug design will continue to be a cornerstone of research into this compound and its analogs. This approach leverages detailed structural information of the target protein to design molecules with high affinity and selectivity.
Q & A
Q. Basic Research Focus
- Key Synthetic Pathways :
- Friedel-Crafts Alkylation : Utilize 4-chlorobenzene derivatives with pentanoic acid precursors in the presence of Lewis acids (e.g., AlCl₃) to introduce the chlorophenyl group. Adjust stoichiometry to minimize diastereomer formation .
- Suzuki-Miyaura Coupling : Employ palladium catalysts to cross-couple 4-chlorophenylboronic acid with halogenated pentanoic acid esters, followed by hydrolysis to yield the target compound .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling reactions, while non-polar solvents (e.g., toluene) improve selectivity in Friedel-Crafts reactions .
- Catalyst Screening : Test Bronsted/Lewis acid combinations (e.g., H₂SO₄ with ZnCl₂) to reduce byproduct formation during ester hydrolysis .
What spectroscopic methods are effective for characterizing this compound and its intermediates?
Q. Basic Research Focus
- Core Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing para-substitution on the phenyl ring) and monitor ester-to-acid conversion (e.g., loss of methoxy signals) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) to verify functional groups .
- Advanced Support :
How can researchers resolve contradictions in spectroscopic data indicating unexpected byproducts during synthesis?
Q. Advanced Research Focus
- Troubleshooting Workflow :
- Case Study : In reactions yielding cis/trans isomers (e.g., cyclohexyl intermediates), selective crystallization in ethanol/water mixtures can isolate the desired isomer .
What strategies are effective for designing analogs of this compound to enhance biological activity?
Q. Advanced Research Focus
- Structural Modifications :
- Activity Prediction :
- In Silico Docking : Model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) using software like AutoDock .
How can the stability of this compound under various conditions be systematically evaluated?
Q. Advanced Research Focus
- Stability Protocols :
- Thermal Degradation : Conduct thermogravimetric analysis (TGA) at 200–300°C to assess decarboxylation tendencies, as seen in structurally related compounds .
- pH-Dependent Stability : Monitor hydrolysis rates in buffered solutions (pH 1–13) using HPLC to identify optimal storage conditions .
- Light Sensitivity : Perform accelerated UV exposure studies (ICH Q1B guidelines) to determine photodegradation pathways .
What in vitro assays are suitable for assessing the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial Testing :
- MIC Assays : Screen against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines) .
- Anti-Inflammatory Evaluation :
- COX-1/COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E₂ (PGE₂) suppression in macrophage cell lines .
- Cytotoxicity Profiling :
- MTT Assay : Test derivatives on human cancer cell lines (e.g., HeLa) to identify therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
